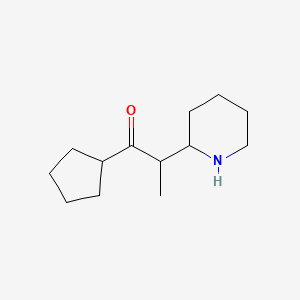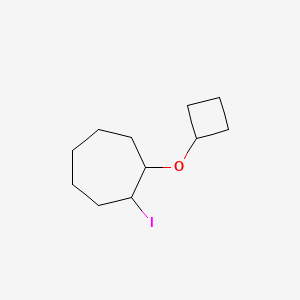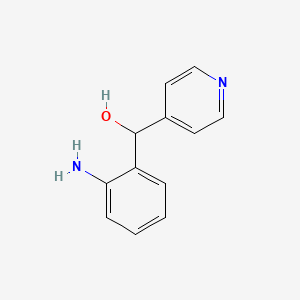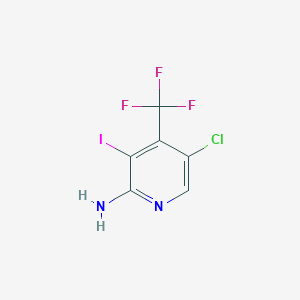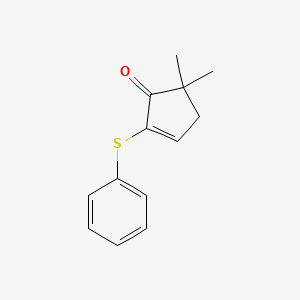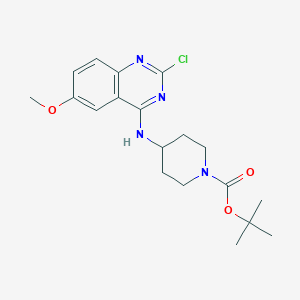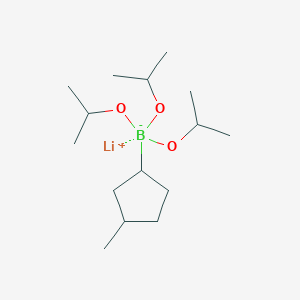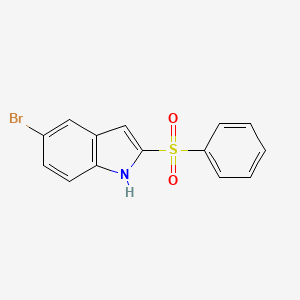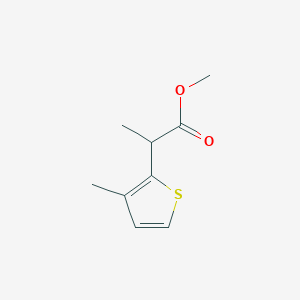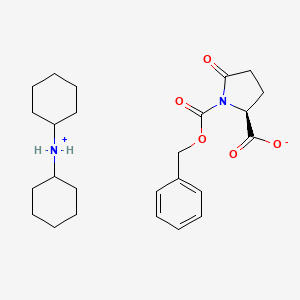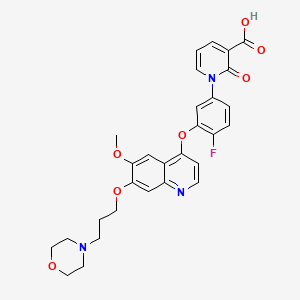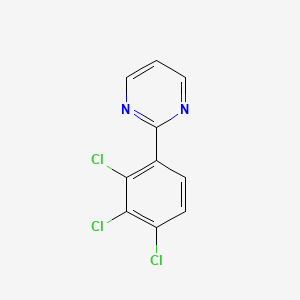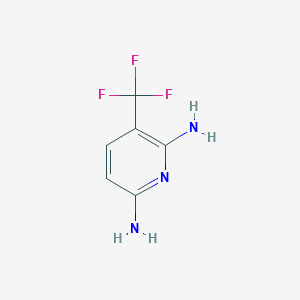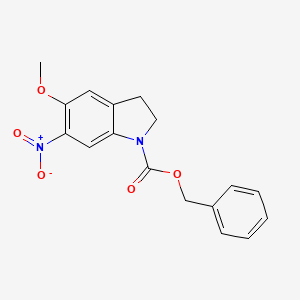
Benzyl 5-methoxy-6-nitroindoline-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-methoxy-6-nitroindoline-1-carboxylate typically involves the reaction of 5-methoxy-6-nitroindoline with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 5-methoxy-6-nitroindoline-1-carboxylate can undergo several types of chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed
Reduction: 5-methoxy-6-aminoindoline-1-carboxylate.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Oxidation: Indole derivatives with different oxidation states.
Applications De Recherche Scientifique
Benzyl 5-methoxy-6-nitroindoline-1-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzyl 5-methoxy-6-nitroindoline-1-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural similarity to other biologically active indoline and indole derivatives. The nitro group and methoxy group may play a role in its biological activity by participating in redox reactions and forming hydrogen bonds with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-methoxyindoline-1-carboxylate: Lacks the nitro group, which may result in different biological activities.
6-nitroindoline-1-carboxylate: Lacks the methoxy group, which may affect its reactivity and biological properties.
Benzyl indoline-1-carboxylate: Lacks both the methoxy and nitro groups, making it less reactive and potentially less biologically active.
Uniqueness
Benzyl 5-methoxy-6-nitroindoline-1-carboxylate is unique due to the presence of both the methoxy and nitro groups, which contribute to its distinct chemical reactivity and potential biological activities. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C17H16N2O5 |
|---|---|
Poids moléculaire |
328.32 g/mol |
Nom IUPAC |
benzyl 5-methoxy-6-nitro-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C17H16N2O5/c1-23-16-9-13-7-8-18(14(13)10-15(16)19(21)22)17(20)24-11-12-5-3-2-4-6-12/h2-6,9-10H,7-8,11H2,1H3 |
Clé InChI |
PFYJTHDWDGXAOR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)CCN2C(=O)OCC3=CC=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


